5,5,5-trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one
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Overview
Description
5,5,5-Trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one is a fluorinated organic compound characterized by its trifluoromethyl group and hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Trifluoromethylation: This involves the introduction of a trifluoromethyl group to a precursor molecule. The reaction conditions typically require a trifluoromethylating agent and a suitable catalyst.
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, which often involve the use of oxidizing agents.
Industrial Production Methods: In an industrial setting, the compound is likely produced through optimized versions of these synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is further oxidized to form a carbonyl group.
Reduction: Reduction reactions can be used to convert the trifluoromethyl group to a less fluorinated form.
Substitution: Substitution reactions can involve the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is a less fluorinated derivative of the original compound.
Substitution: The major products vary based on the substituting group.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of more complex fluorinated molecules, which are valuable in various chemical processes. Biology: It can serve as a building block for bioactive molecules, potentially leading to new pharmaceuticals. Medicine: The compound's fluorinated structure makes it a candidate for drug development, particularly in the design of antiviral and anticancer agents. Industry: Its unique properties make it useful in the production of advanced materials, such as fluoropolymers.
Mechanism of Action
The mechanism by which 5,5,5-trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can enhance the compound's binding affinity to biological targets, while the hydroxyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate: This compound shares a similar fluorinated structure but has a methacrylate group instead of the imidazole group.
5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-one: This compound is structurally similar but lacks the imidazole group.
Uniqueness: The presence of the 1-methyl-1H-imidazol-2-yl group in 5,5,5-trifluoro-4-hydroxy-4-(1-methyl-1H-imidazol-2-yl)pentan-2-one distinguishes it from other similar compounds, potentially leading to unique biological and chemical properties.
Properties
IUPAC Name |
5,5,5-trifluoro-4-hydroxy-4-(1-methylimidazol-2-yl)pentan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-6(15)5-8(16,9(10,11)12)7-13-3-4-14(7)2/h3-4,16H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGAJAXVPYMJEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=NC=CN1C)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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